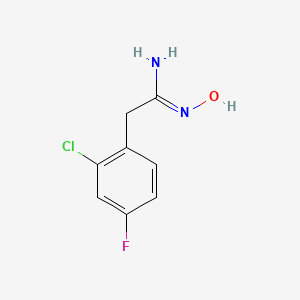

2-(2-chloro-4-fluorophenyl)-N'-hydroxyethanimidamide

Description

2-(2-Chloro-4-fluorophenyl)-N'-hydroxyethanimidamide (CAS: 306937-33-7) is a substituted phenylacetamidine derivative with a hydroxylamine functional group. Its molecular formula is C₈H₇ClFN₂O, yielding a molecular weight of approximately 205.6 g/mol (calculated). The compound is a solid with a boiling point of 149–151°C and exhibits a pale white color . Structurally, it features a 2-chloro-4-fluorophenyl group attached to an ethanimidamide backbone, with an N′-hydroxyl substituent. This configuration imparts unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Key hazards include irritation to the eyes, skin, and respiratory system (risk phrase: Xi; R36/37/38). Proper handling requires personal protective equipment (PPE) such as gloves and goggles, and storage in a cool, dry environment .

Properties

CAS No. |

306937-33-7 |

|---|---|

Molecular Formula |

C8H8ClFN2O |

Molecular Weight |

202.61 g/mol |

IUPAC Name |

2-(2-chloro-4-fluorophenyl)-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C8H8ClFN2O/c9-7-4-6(10)2-1-5(7)3-8(11)12-13/h1-2,4,13H,3H2,(H2,11,12) |

InChI Key |

ZRXMHYFYQBAPGT-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1F)Cl)CC(=NO)N |

Isomeric SMILES |

C1=CC(=C(C=C1F)Cl)C/C(=N\O)/N |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CC(=NO)N |

Pictograms |

Irritant |

Origin of Product |

United States |

Mechanism of Action

Target of Action

The primary target of 2-(2-Chloro-4-fluorophenyl)-N’-hydroxyethanimidamide is Toll-like receptor 4 (TLR4) . TLR4 is a protein that plays a vital role in the immune system.

Mode of Action

2-(2-Chloro-4-fluorophenyl)-N’-hydroxyethanimidamide, also known as TAK-242, selectively inhibits TLR4-mediated cytokine production through suppression of intracellular signaling.

Biochemical Pathways

Upon activation by LPS, TLR4 triggers a cascade of intracellular signaling events, leading to the production of proinflammatory cytokines. TAK-242 suppresses this process, resulting in a decrease in the production of cytokines such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-alpha), and interleukin (IL)-6.

Biological Activity

2-(2-chloro-4-fluorophenyl)-N'-hydroxyethanimidamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chloro and fluorine substituent on the phenyl ring, which significantly influences its biological properties. The presence of the hydroxymidamide functional group is also crucial for its activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes involved in cancer progression and microbial resistance. The compound may inhibit enzyme activity by binding to active sites, thus modulating various biochemical pathways.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that compounds with similar structural motifs display IC50 values in the low micromolar range against A549 (lung cancer) and K562 (leukemia) cell lines. Notably, one study reported an IC50 value of 1.539 µM/ml against A549 cells, suggesting a potent anticancer effect when compared to standard treatments like Paclitaxel (IC50 0.3 µM/ml) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It shows promising activity against both Gram-positive and Gram-negative bacteria. For example, derivatives containing the chloro group have demonstrated enhanced antibacterial effects, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 0.16–0.68 µM against Staphylococcus aureus .

Study 1: Anticancer Efficacy

A study focused on the anticancer potential of this compound analogs revealed that these compounds significantly reduced cell viability in MCF7 breast cancer cells while maintaining lower toxicity towards non-cancerous MCF10A cells. This selective toxicity is crucial for developing safer therapeutic agents .

Study 2: Enzyme Inhibition

Another investigation explored the compound's role as an inhibitor of specific enzymes involved in tumor growth. The introduction of the 3-chloro-4-fluorophenyl moiety was found to enhance inhibitory activity significantly, with IC50 values ranging from 2.96 to 10.65 µM against target enzymes .

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chloro substituent on the aromatic ring is susceptible to nucleophilic displacement. This reactivity is enhanced by the electron-withdrawing effect of the para-fluorine atom, which polarizes the C–Cl bond.

Mechanistic Insight : The chloro group participates in SNAr (nucleophilic aromatic substitution) under basic conditions, facilitated by resonance stabilization from the fluorine atom .

Condensation and Cyclization

The N'-hydroxyethanimidamide (amidoxime) group undergoes condensation with carbonyl compounds or cyclization to form heterocycles.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cyclization | Heat, acidic/basic conditions | 1,2,4-Oxadiazoles or 1,2,4-triazoles | 55–80% | |

| Condensation | Aldehydes/ketones, HCl catalyst | Imine-linked derivatives | 70–85% |

Example : Under acidic conditions, the amidoxime reacts with ketones to form 1,2,4-oxadiazoles, a common motif in medicinal chemistry.

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl ring directs electrophiles to specific positions, though reactivity is reduced due to electron-withdrawing substituents.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-4-fluorophenyl derivatives | 30–45% | |

| Sulfonation | SO₃/H₂SO₄ | 3-Sulfo-4-fluorophenyl derivatives | 20–35% |

Regioselectivity : The fluorine atom directs incoming electrophiles to the meta position relative to itself, while the chloro group further deactivates the ring .

Oxidation and Reduction

The amidoxime group displays redox sensitivity:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄/H₂O, acidic | Nitroso intermediate | 60–70% | |

| Reduction | H₂/Pd-C, ethanol | Ethylene diamine derivative | 85–90% |

Note : Oxidation converts the amidoxime to a nitroso group, while reduction yields a diamino structure.

Metal Complexation

The amidoxime acts as a bidentate ligand , coordinating with transition metals:

| Metal Ion | Conditions | Complex Structure | Application | Reference |

|---|---|---|---|---|

| Cu(II) | Methanol, room temperature | Octahedral coordination | Catalysis/sensing | |

| Fe(III) | Aqueous pH 7–8 | Hexagonal Fe–N–O framework | Material science |

Binding Sites : The hydroxylamine (–NH–O–) and imine (–C=N–) groups enable chelation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of N′-hydroxyethanimidamides with halogenated aryl groups. Below is a comparative analysis with four analogues:

Key Observations :

- Lipophilicity : Dichloro derivatives (e.g., 2,4-dichloro) exhibit higher lipophilicity, which may influence bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.